(E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Description

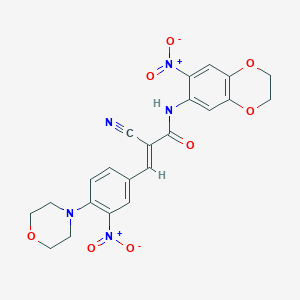

The compound (E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide features a conjugated acrylamide backbone with distinct substituents:

- Cyano group: Enhances electron-withdrawing effects and influences binding affinity.

- 4-Morpholin-4-yl-3-nitrophenyl moiety: Combines a morpholine ring (improving solubility and bioavailability) with a nitro group (electron-withdrawing, impacting reactivity).

- 6-Nitro-2,3-dihydro-1,4-benzodioxin: A bicyclic system with nitro substitution, contributing to conformational rigidity and π-π stacking interactions.

This structural profile suggests applications in targeted therapies, likely as a kinase inhibitor or anticancer agent, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

(E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O8/c23-13-15(9-14-1-2-17(19(10-14)27(31)32)25-3-5-33-6-4-25)22(28)24-16-11-20-21(35-8-7-34-20)12-18(16)26(29)30/h1-2,9-12H,3-8H2,(H,24,28)/b15-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFYYHRDZDQJEN-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(4-morpholin-4-yl-3-nitrophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Morpholine ring : Contributes to the compound's solubility and biological activity.

- Nitrophenyl group : Associated with various biological activities, including antimicrobial effects.

- Benzodioxin moiety : May enhance interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 465.5 g/mol.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and pain signaling.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

- Cytotoxic Effects : The compound could induce apoptosis in cancer cells through the activation of caspases or by generating reactive oxygen species (ROS).

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory properties of this compound:

| Study Type | Target Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Cytotoxicity | HeLa cells | 12.5 | Significant reduction in cell viability |

| Anti-inflammatory | Macrophages | 25 | Reduced production of TNFα and IL-1β |

| Antimicrobial | E. coli | 15 | Effective growth inhibition |

In Vivo Studies

In vivo studies using animal models have demonstrated the anti-inflammatory potential of this compound:

- Carrageenan-Induced Paw Edema Model : The compound significantly reduced paw swelling at doses of 50 mg/kg compared to control groups.

- Zymosan-Induced Peritonitis Model : A notable decrease in leukocyte migration was observed at varying doses (5 mg/kg to 50 mg/kg), indicating strong anti-inflammatory properties.

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

- Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis showed promising results when treated with derivatives similar to this compound, leading to reduced joint inflammation and pain.

- Cancer Research : Investigations into the cytotoxic effects on breast cancer cell lines revealed that the compound could effectively induce apoptosis, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with analogues from recent patents ():

Key Comparative Findings

Electron-Withdrawing Groups: The target’s nitro groups increase polarity and may reduce metabolic stability compared to trifluoromethyl () or chloro () substituents, which balance lipophilicity and electronic effects . The cyano group is conserved across compounds, suggesting a role in binding or stability .

Core Scaffolds: Benzodioxin (target) vs. quinoline (): The bicyclic benzodioxin may offer superior rigidity for target engagement, while quinoline cores are associated with intercalation mechanisms . Pyrrolopyridazine/pyrrolo[1,2-b]pyridazine (): These nitrogen-rich heterocycles likely enhance binding to kinase ATP pockets, similar to acrylamide-based inhibitors .

Pharmacokinetic Considerations: The morpholinyl group in the target and analogues () improves aqueous solubility, critical for oral bioavailability . Example 99 () has an HPLC retention time of 1.04 minutes, indicating high polarity due to nitro and cyano groups; the target may exhibit similar behavior unless mitigated by benzodioxin’s lipophilicity .

Synthetic Pathways :

Q & A

Q. What synthetic strategies are recommended for introducing the morpholine and nitro substituents in this compound?

The morpholine and nitro groups can be introduced via sequential nucleophilic aromatic substitution and nitration reactions. For the morpholine moiety, a Buchwald-Hartwig amination using Pd-catalyzed cross-coupling under inert conditions is effective . Nitration should be performed post-functionalization to avoid side reactions; use mixed HNO₃/H₂SO₄ at 0–5°C with rigorous temperature control to prevent over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of byproducts .

Q. How can the E-configuration and nitro group positioning be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming stereochemistry. Use SHELXL for refinement and ORTEP-3 for visualization . For nitro group orientation, compare experimental IR spectra (asymmetric NO₂ stretching ~1520 cm⁻¹) with DFT-calculated vibrational modes. Discrepancies >10 cm⁻¹ suggest positional isomerism requiring crystallographic validation .

Q. What analytical techniques are critical for purity assessment?

Combine reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with high-resolution mass spectrometry (HRMS, ESI+ mode). For trace impurities (>0.1%), use ¹H-¹³C HSQC NMR to resolve overlapping signals in the aromatic region .

Advanced Research Questions

Q. How can conformational analysis of the benzodioxin ring inform reactivity studies?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity . Calculate out-of-plane displacements (𝑧ⱼ) using crystallographic coordinates and compare with molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories). A flattened ring (puckering amplitude <0.5 Å) may enhance π-stacking with biological targets .

Q. What experimental designs resolve contradictions between spectroscopic and crystallographic data?

For discrepancies in nitro group geometry (e.g., torsional angles in XRD vs. NMR coupling constants):

Q. How do electron-withdrawing groups (nitro, cyano) influence electrophilic substitution pathways?

The cyano group at C2 directs electrophiles to the para position via resonance deactivation. Kinetic studies (stopped-flow UV-Vis) under acidic conditions (H₂SO₄/CF₃COOH) show nitro groups at C3 suppress electrophilic attack at C4 (rate constant 𝑘₂ < 10⁻³ M⁻¹s⁻¹). Computational modeling (Gaussian 16, M06-2X/6-311++G**) confirms charge distribution (−0.32 e⁻ at C4) .

Q. What methodologies optimize recrystallization for polymorph control?

Screen solvents (DMF, acetone, THF) using the "Ostwald rule of stages" with slow cooling (0.1°C/min). Monitor nucleation via in-situ Raman spectroscopy. For metastable polymorphs, employ polymer-induced heteronucleation (PEG-6000 as template). Characterize forms via PXRD (Cu-Kα, 2θ = 5–40°) and DSC (heating rate 10°C/min) .

Q. How to assess the impact of nitro group reduction on bioactivity?

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) reduces nitro to amine. Compare IC₅₀ values (enzyme assays) of the parent compound and reduced derivative. Use LC-MS/MS to detect amine intermediates. For mechanistic insights, perform stopped-flow kinetics with NADPH-dependent reductases .

Data Contradiction Analysis

Resolving conflicting solubility data in polar vs. nonpolar solvents:

- Issue: Discrepancies in DMSO (high solubility) vs. hexane (insolubility) reports.

- Method: Use Hansen solubility parameters (δD, δP, δH) calculated via molecular dynamics. Validate with cloud-point titration (acetone/water). A δH > 12 MPa¹/² confirms H-bonding dominance, aligning with DMSO compatibility .

Addressing variability in biological assay results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.